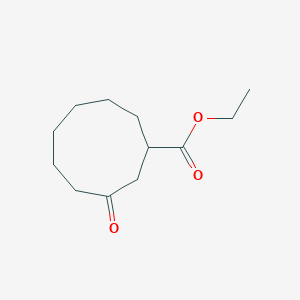
Ethyl 3-oxocyclononane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxocyclononane-1-carboxylate is an organic compound with the molecular formula C12H20O3. It is a derivative of cyclononane, featuring an ester functional group and a ketone group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-oxocyclononane-1-carboxylate can be synthesized through various methods. One common approach involves the esterification of 3-oxocyclononane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxocyclononane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 3-oxocyclononane-1-carboxylic acid.
Reduction: 3-hydroxycyclononane-1-carboxylate.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 3-oxocyclononane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-oxocyclononane-1-carboxylate depends on the specific reactions it undergoes. For example, in reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-oxocyclobutanecarboxylate
- Ethyl 2-oxocyclohexane-1-carboxylate
- Ethyl 3-oxocyclopentanecarboxylate
Uniqueness
Ethyl 3-oxocyclononane-1-carboxylate is unique due to its larger ring size compared to similar compounds like ethyl 3-oxocyclobutanecarboxylate and ethyl 3-oxocyclopentanecarboxylate. This larger ring size can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications.
Propiedades
Número CAS |
192524-32-6 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
ethyl 3-oxocyclononane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-2-15-12(14)10-7-5-3-4-6-8-11(13)9-10/h10H,2-9H2,1H3 |
Clave InChI |
AASVSTZJTSOBRU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCCCCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


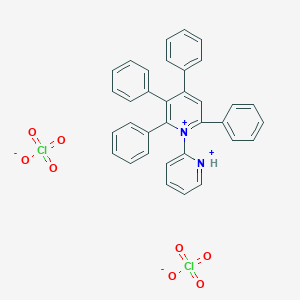

![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)

![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
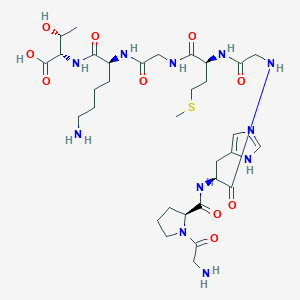
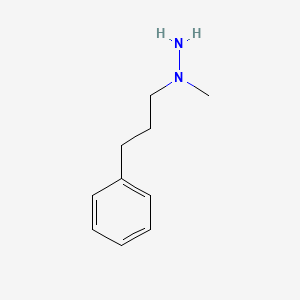
![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
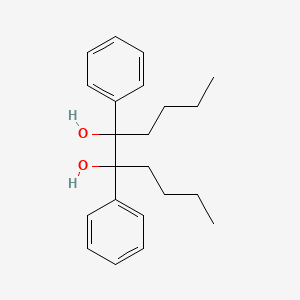
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)
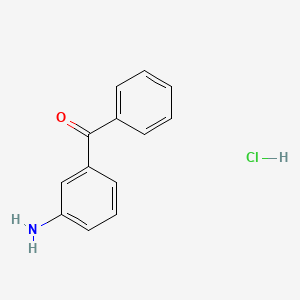
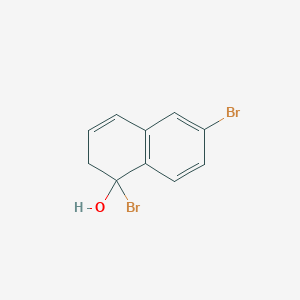
![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)
![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
